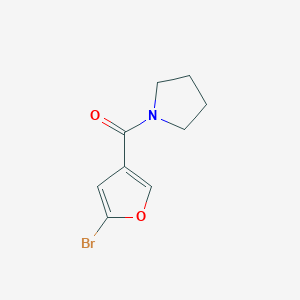![molecular formula C14H19NOS B7475255 2-cyclopentyl-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone](/img/structure/B7475255.png)
2-cyclopentyl-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyclopentyl-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone, also known as CP-55940, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. This molecule has been shown to have a high affinity for the CB1 and CB2 receptors found in the endocannabinoid system, which plays a critical role in regulating a variety of physiological processes.
Wissenschaftliche Forschungsanwendungen
2-cyclopentyl-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone has been extensively studied for its potential therapeutic applications, including its use as an analgesic, anti-inflammatory, and anti-convulsant agent. It has also been shown to have potential applications in the treatment of anxiety, depression, and addiction. Additionally, 2-cyclopentyl-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone has been studied for its potential use in cancer treatment, as it has been shown to have anti-tumor properties.
Wirkmechanismus
2-cyclopentyl-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone acts as a full agonist of the CB1 and CB2 receptors found in the endocannabinoid system. These receptors are involved in regulating a variety of physiological processes, including pain sensation, mood, appetite, and immune function. 2-cyclopentyl-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone binds to these receptors and activates them, leading to a variety of physiological effects.
Biochemical and Physiological Effects:
2-cyclopentyl-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone has been shown to have a variety of biochemical and physiological effects, including pain relief, anti-inflammatory effects, and anti-convulsant effects. It has also been shown to have anxiolytic and antidepressant effects, as well as potential applications in addiction treatment. Additionally, 2-cyclopentyl-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone has been shown to have anti-tumor properties, making it a potential candidate for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-cyclopentyl-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone in laboratory experiments is its high affinity for the CB1 and CB2 receptors, making it a potent and effective tool for studying the endocannabinoid system. However, one limitation of using 2-cyclopentyl-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone is its potential to cause adverse effects, such as sedation and hypothermia, which can complicate experimental results.
Zukünftige Richtungen
There are several future directions for research on 2-cyclopentyl-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone, including further studies on its potential therapeutic applications, as well as studies on its potential adverse effects. Additionally, there is a need for further research on the optimal dosage and administration of 2-cyclopentyl-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone for different applications. Finally, there is a need for research on the potential interactions between 2-cyclopentyl-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone and other drugs, as well as its potential for abuse and addiction.
Synthesemethoden
2-cyclopentyl-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone is typically synthesized through a multi-step process that involves the condensation of 2-cyclopentylacetic acid with 6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxylic acid, followed by reduction and cyclization. This process yields a pure form of 2-cyclopentyl-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone that can be used in laboratory experiments.
Eigenschaften
IUPAC Name |
2-cyclopentyl-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NOS/c16-14(9-11-3-1-2-4-11)15-7-5-13-12(10-15)6-8-17-13/h6,8,11H,1-5,7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNOPRZNMRVODP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CCC3=C(C2)C=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopentyl-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclopentanecarboxamide](/img/structure/B7475180.png)



![3,4-dimethyl-5-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethylsulfamoyl]benzoic acid](/img/structure/B7475199.png)

![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-phenoxyethanone](/img/structure/B7475228.png)



![1-Methyl-4-[4-(methylsulfanyl)benzoyl]piperazine](/img/structure/B7475257.png)

